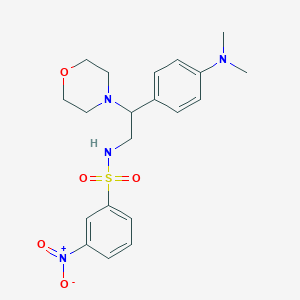

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pigments due to their electron-rich nature . They are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles .

Synthesis Analysis

The synthesis of similar compounds often involves the use of Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .Molecular Structure Analysis

The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16 employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis

These compounds are known to undergo a fast intramolecular charge transfer (ICT) upon light excitation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, the HOMO–LUMO energy gap is often investigated, which corresponds to the difference between HOMO and LUMO energies of the compound .Scientific Research Applications

Photovoltaic Properties

The photovoltaic properties of this compound have been investigated extensively. Researchers have synthesized and characterized it through various spectroscopic techniques, including FT-IR, UV–vis, and 1H-NMR. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to explore its electronic structure, reactivity, and photophysical behavior . Notably, the compound’s HOMO–LUMO energy gap (2.806 eV) suggests its potential as a light-absorbing material for solar cells.

Antioxidant Activity

The presence of 4-dimethylaminophenyl moieties in related chalcones has been associated with significant antioxidant activity . Further investigations into this compound’s antioxidant properties could reveal its potential in combating oxidative stress-related diseases.

Nonlinear Optics

Studies have explored the nonlinear refraction and absorption of the compound using closed aperture (CA) and open aperture (OA) methods. These investigations provide insights into its optical behavior and potential applications in nonlinear optical devices .

Therapeutic Applications

Beyond its coloration properties, azo compounds like this one exhibit therapeutic effects. They have been studied for antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities . Further research could uncover specific mechanisms and applications in drug development.

Material Science

Azo compounds find applications in material science due to their delocalized electrons. Their versatile properties make them useful in various industries, including cosmetics, textiles, and drug manufacturing . Investigating this compound’s material-related applications could yield valuable insights.

Organic Synthesis

The compound’s unique structure, combining a diazenyl group with a sulfonamide moiety, makes it intriguing for organic synthesis. Researchers have synthesized related compounds using aldol condensation and carboxamide formation methods, leading to novel organic molecules with potential applications .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O5S/c1-22(2)17-8-6-16(7-9-17)20(23-10-12-29-13-11-23)15-21-30(27,28)19-5-3-4-18(14-19)24(25)26/h3-9,14,20-21H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWULXFGTIASOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2716353.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716355.png)

![Lithium;2-[(6-oxopyrimidin-1-yl)methyl]prop-2-enoate](/img/structure/B2716357.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2716361.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(3-methylphenoxy)acetyl]piperidine](/img/structure/B2716363.png)

![8-(3-((2-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2716367.png)

![Tert-butyl 1-[1-(2-chloropropanoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2716371.png)